molecular formula C13H20N4O3 B15298092 Tert-butyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-1-carboxylate

Tert-butyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B15298092
M. Wt: 280.32 g/mol
InChI Key: IGYOSIOUYARXOI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the protection of amino groups using tert-butyloxycarbonyl (Boc) groups, followed by cyclization and subsequent deprotection steps. The reaction conditions often require the use of specific reagents such as n-butyllithium (n-BuLi) and dimethylformamide (DMF) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and carbonyl functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Tert-butyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of both pyrrolidine and dihydropyrimidinone moieties. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

tert-butyl 2-(2-amino-6-oxo-1H-pyrimidin-4-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-6-4-5-9(17)8-7-10(18)16-11(14)15-8/h7,9H,4-6H2,1-3H3,(H3,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYOSIOUYARXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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